Acetic acid, 2-(2-formyl-6-methylphenoxy)-
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Overview
Description
Acetic acid, 2-(2-formyl-6-methylphenoxy)-, also known as (2-formyl-6-methylphenoxy)acetic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a formyl group and a methyl group attached to a phenoxyacetic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-formyl-6-methylphenoxy)- typically involves the reaction of 2-formyl-6-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-formyl-6-methylphenoxy)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)acetic acid.
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Acetic acid, 2-(2-formyl-6-methylphenoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-formyl-6-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.
2-(2-formylphenoxy)acetic acid: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
2-(2-methylphenoxy)acetic acid: Lacks the formyl group, reducing its ability to participate in nucleophilic addition reactions.
Uniqueness
Acetic acid, 2-(2-formyl-6-methylphenoxy)- is unique due to the presence of both formyl and methyl groups on the phenoxyacetic acid structure.
Properties
IUPAC Name |
2-(2-formyl-6-methylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7-3-2-4-8(5-11)10(7)14-6-9(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLDYHVHAIKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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